2-Amino-3-chloro-5-cyanobenzoic acid
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Overview
Description
2-Amino-3-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and cyano functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloro-5-cyanobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-chlorobenzoic acid.
Nitration: The amino group is protected, and the compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-5-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: The cyano group can be reduced to an amine, and the amino group can be oxidized to a nitro group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or nitric acid.
Major Products:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Amino derivatives.
Oxidation Products: Nitro derivatives.
Scientific Research Applications
2-Amino-3-chloro-5-cyanobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-5-cyanobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes and therapeutic outcomes .
Comparison with Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a cyano group.
2-Amino-3-chlorobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
2-Amino-5-cyanobenzoic acid: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness: 2-Amino-3-chloro-5-cyanobenzoic acid is unique due to the combination of amino, chloro, and cyano groups on the benzene ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-amino-3-chloro-5-cyanobenzoic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-4(3-10)1-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13) |
InChI Key |
KCMMKWRPPVXDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)C#N |
Origin of Product |
United States |
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